molecular formula C16H17NO5 B12998532 (4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol

(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol

Cat. No.: B12998532
M. Wt: 303.31 g/mol
InChI Key: INLCGVOQXMWQDM-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol is an organic compound with the molecular formula C16H17NO5 It is characterized by the presence of methoxy, nitro, and tolyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with p-tolylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or catalysts such as palladium complexes.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dimethoxy-2-nitrophenyl)methanol
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol

Uniqueness

(4,5-Dimethoxy-2-nitrophenyl)(p-tolyl)methanol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, combined with a p-tolyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(4-methylphenyl)methanol

InChI

InChI=1S/C16H17NO5/c1-10-4-6-11(7-5-10)16(18)12-8-14(21-2)15(22-3)9-13(12)17(19)20/h4-9,16,18H,1-3H3

InChI Key

INLCGVOQXMWQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)O

Origin of Product

United States

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